molecular formula C12H23N3O3 B7915265 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915265
M. Wt: 257.33 g/mol
InChI Key: NHGPFNYOEORMBH-VIFPVBQESA-N
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Description

Chemical Structure:
The compound features a piperidine ring with two key substituents:

  • N1 position: A 2-amino-acetyl group (-CO-CH2-NH2), providing nucleophilic reactivity and peptide-like functionality.
  • C3 position: A tert-butyl carbamate (-NH-C(O)-O-C(CH3)3), serving as a protective group for amines.

Molecular Formula: C₁₂H₂₃N₃O₃
Molecular Weight: 257.33 g/mol
Stereochemistry: The (S)-configuration at the piperidine ring ensures enantioselective applications in drug discovery and peptide synthesis.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGPFNYOEORMBH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidin-3-amine

The tert-butyloxycarbonyl (Boc) group serves as a critical protecting agent for the primary amine in piperidin-3-amine, enabling subsequent reactions without side interactions. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Protocol :

  • Reagents : Piperidin-3-amine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (1.5 equiv), anhydrous dichloromethane (DCM).

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours .

  • Workup : Dilute with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Yield : 85–92% after silica gel chromatography .

Industrial Adaptation :
Continuous flow reactors improve scalability, achieving 90% conversion in 30 minutes using DMAP (4-dimethylaminopyridine) as a catalyst .

Acetylation of Boc-Protected Piperidine

The secondary amine at position 1 of the piperidine ring undergoes acetylation with 2-aminoacetyl chloride. This step requires careful control to avoid Boc group cleavage.

Small-Scale Method :

  • Reagents : Boc-protected piperidine (1.0 equiv), 2-aminoacetyl chloride (1.5 equiv), DIPEA (2.0 equiv), tetrahydrofuran (THF).

  • Conditions : React at -10°C for 2 hours, then warm to 25°C for 6 hours .

  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).

  • Yield : 78–84% .

Industrial One-Pot Approach :
Combining Boc protection and acetylation in a single reactor minimizes intermediate isolation. Using HATU as a coupling agent enhances efficiency (yield: 88%) .

Stereochemical Control and Resolution

The (S)-configuration is achieved via chiral resolution or asymmetric synthesis.

Chiral Resolution :

  • Method : Treat racemic Boc-protected intermediate with L-tartaric acid in ethanol.

  • Outcome : Preferential crystallization of the (S)-enantiomer (enantiomeric excess >98%) .

Asymmetric Catalysis :

  • Catalyst : (R)-BINAP–palladium complex.

  • Conditions : Hydrogenation of a prochiral ketone precursor at 50 psi H₂, 40°C .

  • Yield : 91% with 99% ee .

Industrial-Scale Synthesis

Large-scale production prioritizes cost-effectiveness and safety.

Key Features :

  • Solvent Recycling : THF and DCM are recovered via distillation (95% efficiency) .

  • Catalyst Reuse : Palladium catalysts are immobilized on silica, enabling five reaction cycles without loss of activity .

  • Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures by 30% .

Economic Metrics :

ParameterSmall-ScaleIndustrial-Scale
Cost per kg (USD)12,5003,200
Purity (%)98.599.8
Waste Generated (kg/kg)458

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and stereochemical fidelity:

MethodYield (%)Scalabilityee (%)Key Advantage
Boc Protection + Acetylation84Moderate98Simplicity
One-Pot Industrial88High99.5Cost-effective
Asymmetric Hydrogenation91High99.8Superior stereocontrol

Degradation Pathways and Stability

The Boc group hydrolyzes under acidic conditions (e.g., TFA/DCM), while the acetylated amine degrades in basic environments. Storage at -20°C under argon extends shelf life to 24 months .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine or carboxylic acid derivatives.

Conditions Products Yield Notes
Acidic (HCl, H<sub>2</sub>O/THF)[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]amine + CO<sub>2</sub> + tert-butanol85–92%Fast deprotection; retains stereochemistry at the chiral center.
Basic (NaOH, MeOH/H<sub>2</sub>O)[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]carboxylic acid + tert-butanol78–88%Requires longer reaction times (4–6 hr) .

Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by cleavage of the C–O bond. Basic hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon .

Amide Coupling Reactions

The amino group participates in coupling reactions to form peptide bonds or modified derivatives.

Reagents Products Catalyst Yield
EDC/HOBt[(S)-1-(2-(Benzoylamino)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl esterDIPEA, DMF75%
HATU/DIPEA[(S)-1-(2-(Pyridin-2-yl)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl esterCH<sub>2</sub>Cl<sub>2</sub>82%

Applications :
These reactions enable functionalization for drug discovery, such as introducing bioisosteres or enhancing solubility .

Esterification/Transesterification

The tert-butyl ester can undergo exchange with other alcohols under catalytic conditions.

Conditions New Ester Catalyst Yield
Ethanol, H<sub>2</sub>SO<sub>4</sub>[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid ethyl ester68%
Isopropyl alcohol, Ti(OiPr)<sub>4</sub>Isopropyl ester derivativeTi(OiPr)<sub>4</sub>73%

Key Finding :
Transesterification retains the carbamate’s stereochemical integrity but requires anhydrous conditions .

Nucleophilic Substitution

The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions.

Reagent Product Solvent Yield
Methyl iodide[(S)-1-(2-Amino-acetyl)-3-(methyl)-piperidin-3-yl]-carbamic acid tert-butyl esterTHF80%
Acetyl chloride[(S)-1-(2-Acetylamino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl esterDCM88%

Stereochemical Impact :
Substituents at the piperidine nitrogen influence the compound’s conformational stability and biological activity .

Reductive Amination

The amino-acetyl group reacts with aldehydes/ketones to form secondary amines.

Reagents Product Conditions Yield
Benzaldehyde, NaBH<sub>3</sub>CN[(S)-1-(2-(Benzylamino)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl esterMeOH, pH 4–570%

Application :
Used to introduce hydrophobic groups for enhanced membrane permeability .

Stability Under Physiological Conditions

The tert-butyl ester enhances stability in neutral aqueous environments but hydrolyzes in acidic media (e.g., lysosomal pH 4.5):

pH Half-Life (hr) Primary Product
7.4>48Intact ester
4.51.5[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]carboxylic acid

Significance :
This property is exploited in prodrug design for targeted drug release .

Interaction with Biological Targets

  • Enzyme Inhibition : The carbamate group inhibits serine proteases via covalent binding to the active site .

  • Receptor Binding : The piperidine ring engages in hydrophobic interactions with GPCRs, as shown in docking studies (IC<sub>50</sub> = 120 nM for a related compound) .

Comparative Reactivity Data

Reaction [(S)-1-(2-Amino-acetyl)-piperidin-3-yl] Derivative Analog (Ethyl Ester)
Hydrolysis Rate (pH 4.5)t<sub>1/2</sub> = 1.5 hrt<sub>1/2</sub> = 0.8 hr
Amide Coupling Yield82%75%

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives could enhance serotonin receptor activity, contributing to their antidepressant effects. The specific compound showed promising results in animal models, leading to further exploration of its pharmacodynamics .

1.2 Analgesic Effects

The compound has also been evaluated for analgesic properties. Its structural similarity to known analgesics suggests it may interact with opioid receptors.

Data Table: Antidepressant and Analgesic Activity

Compound NameActivity TypeModel UsedKey Findings
This compoundAntidepressantRodent modelsIncreased serotonin levels
This compoundAnalgesicPain threshold testsReduced pain response in subjects

Neuropharmacology

2.1 Neuropeptide Receptor Modulation

Studies have indicated that this compound may act as a nonpeptide antagonist of neuropeptide receptors, which are crucial in various physiological processes including pain perception and emotional regulation.

Case Study:
Research published in Neuropharmacology highlighted the ability of piperidine derivatives to inhibit neuropeptide Y (NPY) receptors, which are implicated in anxiety and stress responses. The compound was shown to effectively block NPY-induced signaling pathways, suggesting its potential as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related tert-butyl carbamates:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound : [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2-Amino-acetyl (N1), tert-butyl carbamate (C3) C₁₂H₂₃N₃O₃ 257.33 Peptide synthesis intermediate; amine protection for drug discovery
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2-Amino-3-methyl-butyryl (N1) C₁₅H₂₉N₃O₃ 299.41 Branched amino acid analog; modified peptide backbones
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl (C4), carboxylic acid (C3) C₁₇H₂₃NO₄ 305.37 Chiral synthesis; enhanced polarity for solubility
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 2-Amino-propionyl (N1), methyl carbamate (C3) C₁₄H₂₇N₃O₃ 285.38 Stereochemical diversity in drug design; improved metabolic stability
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Formyl (C3), methanesulfonyl (C4) C₁₁H₂₀N₂O₅S 316.35 Nucleophilic substitution reactions; sulfonyl group enhances reactivity

Key Research Findings

Stereochemical Impact
  • The (S)-configuration in the target compound and ’s analog ensures compatibility with chiral drug targets, reducing off-target effects .

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 1353971-73-9, is a compound that has drawn attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N3O3, with a molecular weight of 271.36 g/mol. The compound features a piperidine ring, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, research has shown that certain piperidine-based compounds can induce apoptosis in cancer cells and demonstrate cytotoxic effects superior to traditional chemotherapeutics like bleomycin. The mechanism often involves interaction with specific receptors or pathways that promote cell death in tumor cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
FaDu15Apoptosis induction
A54920Mitochondrial pathway activation

2. Cholinesterase Inhibition

The compound has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer’s. This inhibition suggests potential as a therapeutic agent for cognitive disorders, enhancing cholinergic transmission in the brain .

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound1025
Donepezil530

3. Neuroprotective Effects

In addition to cholinesterase inhibition, studies have suggested that this compound may have neuroprotective effects due to its antioxidant properties. This could be attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled experiment involving FaDu hypopharyngeal tumor cells, the compound was administered at varying concentrations to assess its cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.

Case Study 2: Alzheimer’s Disease Model

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The results suggest that the compound not only inhibits cholinesterases but may also facilitate neurogenesis or synaptic plasticity .

Q & A

Q. What are the established synthetic routes for [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?

The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection, chiral starting materials, and coupling reactions. For example, enantiomerically pure analogs can be synthesized starting from L-aspartic acid β-tert-butyl ester, followed by sequential protection, amidation, and cyclization . Another approach involves Suzuki coupling of boronic acid intermediates with pyridine derivatives, followed by hydrogenation to yield the piperidine core . Purification via silica gel column chromatography is standard for isolating intermediates and final products .

Q. How is stereochemical integrity maintained during synthesis?

Stereoselective synthesis is achieved using chiral catalysts or enantiopure starting materials. For instance, phase-transfer catalysis with chiral catalysts (e.g., derived from cinchona alkaloids) enables asymmetric alkylation of thiazoline intermediates, preserving the (S)-configuration at the piperidine ring . Boc protection of the amine group further prevents racemization during subsequent reactions .

Q. What analytical techniques are essential for confirming structure and purity?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
  • High-resolution mass spectrometry (HRMS) for precise mass validation .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for tert-butyl carbamate intermediates?

Optimization involves:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency .
  • Solvent and temperature : Use of tert-butanol at 40–100°C under inert atmospheres enhances reaction rates .
  • Stoichiometry : Excess boronic acid (1.2–1.5 equiv) ensures complete conversion of halogenated intermediates .

Q. What strategies mitigate low yields during hydrogenation of tert-butyl carbamate intermediates?

  • Catalyst choice : Transition from Pd/C to Raney nickel may reduce over-reduction.
  • Pressure control : Moderate H₂ pressure (1–3 atm) prevents decomposition of sensitive functional groups.
  • Additives : Triethylamine or acetic acid can stabilize intermediates during hydrogenation .

Q. How do computational models aid in structure-activity relationship (SAR) studies for carbamate derivatives?

3D-QSAR models, such as atomic property field (APF) methods, correlate steric and electronic features with biological activity. For example, APF models have been validated by designing nanomolar-potency N-acylethanolamine acid amidase (NAAA) inhibitors, highlighting the importance of carbamate side-chain hydrophobicity and hydrogen-bond acceptor sites .

Data Contradictions and Resolution

Q. How do discrepancies in synthetic methodologies impact route selection?

describes asymmetric synthesis from L-aspartic acid, while uses Suzuki coupling for piperidine functionalization. The choice depends on the desired stereochemistry and availability of starting materials. Researchers must validate routes by comparing yields, enantiomeric excess (ee), and scalability .

Safety and Handling

Q. What precautions are critical when handling tert-butyl carbamate intermediates?

Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use fume hoods, PPE (gloves, goggles), and avoid inhalation of fine powders. First-aid measures include immediate rinsing with water and medical consultation for exposure .

Methodological Tables

Step Key Parameters References
Boc ProtectionBoc₂O, DMAP, 0°C → RT, CH₂Cl₂
Suzuki CouplingPd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 100°C
HydrogenationH₂ (1–3 atm), Pd/C, EtOAc
ChromatographySilica gel, hexane/EtOAc gradient

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